Product packaging for 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine(Cat. No.:CAS No. 117594-54-4)

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine

Cat. No.: B14304939
CAS No.: 117594-54-4
M. Wt: 290.4 g/mol
InChI Key: SKBXDPHWWXPHSO-UHFFFAOYSA-N
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Description

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is a dihydrotetrazine derivative of significant interest in advanced chemical research and development. Compounds within this class are frequently investigated as key intermediates in the synthesis of more complex molecules with potential biological activity. Single-crystal X-ray diffraction studies of structurally similar N-1-phenylethyl tetrazine dicarboxamides reveal that the central tetrazine ring in these molecules often adopts a distinct boat conformation . The specific stereochemistry of the chiral 1-phenylethyl substituents can influence the molecule's overall conformation and intermolecular interactions in the solid state, such as through N—H···O and C—H···O hydrogen bonding, which link molecules into layered structures . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in developing new pharmacologically active agents . Tetrazine derivatives are a prominent scaffold in medicinal chemistry, and the 1-phenylethyl group is a versatile moiety that can be used to modulate the compound's steric and electronic properties. This chemical is provided for research purposes as part of studies in synthetic organic chemistry, crystallography, and drug discovery. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4 B14304939 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine CAS No. 117594-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117594-54-4

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

3,6-bis(1-phenylethyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C18H18N4/c1-13(15-9-5-3-6-10-15)17-19-21-18(22-20-17)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

SKBXDPHWWXPHSO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(N=N2)C(C)C3=CC=CC=C3

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 3,6 Bis 1 Phenylethyl 1,2,4,5 Tetrazine and Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized tetrazine derivatives. Each technique offers unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of 3,6-disubstituted-1,2,4,5-tetrazines.

¹H-NMR: In ¹H-NMR spectra, the chemical shifts of protons on the substituent groups provide information about their chemical environment. For instance, in symmetrically substituted tetrazines, the protons of the substituent at the 3- and 6-positions are chemically equivalent, leading to simpler spectra. For example, in 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid, the methyl protons appear as a singlet at approximately 3.03 ppm, while the aromatic protons of the benzoic acid moiety appear as doublets around 8.20 ppm and 8.58 ppm.

¹³C-NMR: The ¹³C-NMR spectrum is particularly informative for characterizing the tetrazine core. The carbon atoms of the tetrazine ring (C3 and C6) are highly deshielded and typically resonate in the range of 160–170 ppm. This significant downfield shift is characteristic of the electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring. The chemical shifts of the carbon atoms in the substituent groups can also be readily identified, providing comprehensive structural confirmation.

Interactive Table: Representative ¹³C-NMR Chemical Shifts (δ) for 3,6-Disubstituted-1,2,4,5-Tetrazines

CompoundTetrazine C3/C6 (ppm)Substituent Carbons (ppm)Solvent
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid167.84, 163.30136.18, 134.43, 130.67, 128.06, 21.36 (methyl)DMSO-d₆
4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid165.57, 162.02, 161.99149.46, 148.89, 136.78, 134.39, 133.16, 129.14, 126.92, 125.57, 123.09DMSO-d₆
3,6-Diphenyl-1,2,4,5-tetrazine~161.7131.9, 129.2, 127.8Not Specified

UV-Vis spectrophotometry is instrumental in characterizing the electronic properties of 1,2,4,5-tetrazines. These compounds are known for their intense color, which arises from a characteristic electronic transition. Their UV-Vis spectra typically display two main absorption bands: a strong band in the UV region (around 250-300 nm) corresponding to a π→π* transition, and a weaker, lower-energy band in the visible region (around 500-580 nm). This visible band is attributed to an n→π* transition, which is responsible for the characteristic magenta or reddish color of tetrazines. The position and intensity of these bands can be influenced by the nature of the substituents at the 3- and 6-positions.

Interactive Table: UV-Vis Absorption Maxima (λmax) for Selected Tetrazines

Compoundλmax (nm)Transition TypeSolvent
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)~525n→πNot Specified
3,6-Dimethyl-1,2,4,5-tetrazine~540n→πNot Specified
General 3,6-bis-substituted-1,2,4,5-tetrazines500-580n→π*Aqueous Solution

Mass spectrometry is a primary technique for determining the molecular weight and confirming the elemental composition of tetrazine derivatives. Using techniques like High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), a precise mass can be obtained, which allows for the unambiguous determination of the molecular formula. The mass spectra typically show an intense molecular ion peak (M⁺) or, more commonly with ESI, a protonated molecular ion ([M+H]⁺). The fragmentation patterns observed in the mass spectrum can also provide structural information about the substituents.

Interactive Table: Mass Spectrometry Data for Tetrazine Analogs

CompoundMolecular FormulaCalculated m/zFound m/zIon Type
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamineC₁₀H₁₂N₅202.1087202.1090[M+H]⁺
4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acidC₁₄H₁₀N₅O₂280.0829280.0827[M+H]⁺
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acidC₁₀H₇N₄O₂215.0574215.0574[M-H]⁻

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3,6-disubstituted-1,2,4,5-tetrazines, the IR spectrum provides characteristic signals for the tetrazine ring. Key absorption bands include those for C=N stretching vibrations, which are typically observed in the 1600-1650 cm⁻¹ region. The N-N stretching vibrations within the ring also give rise to characteristic absorptions. Furthermore, the IR spectrum will show bands corresponding to the vibrations of the substituent groups, such as C-H stretches for alkyl and aryl groups.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable data on molecular connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

X-ray diffraction studies on various 3,6-disubstituted-1,2,4,5-tetrazine analogs have revealed key structural features. The central 1,2,4,5-tetrazine ring is generally found to be planar or nearly planar. For example, in the crystal structure of 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, the tetrazine ring is essentially planar, with a root-mean-square deviation of only 0.0002 Å.

The substituents at the C3 and C6 positions are often twisted out of the plane of the tetrazine ring. The dihedral angle between the plane of the substituent (e.g., a phenyl ring) and the tetrazine ring can vary significantly. In 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, this dihedral angle is 47.65°. In contrast, for some dihydrotetrazine derivatives, the central six-membered ring adopts a distinct boat conformation. For instance, in 3,6-bis(4-chlorophenyl)-N,N-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide, a 1,4-dihydrotetrazine derivative, the ring is in a boat conformation where the substituted nitrogen atoms deviate significantly from the plane formed by the other four ring atoms.

Bond lengths within the tetrazine ring are consistent with its aromatic character, showing values intermediate between single and double bonds. For example, in a 1,4-dihydrotetrazine analog, the N=C bond lengths were found to be approximately 1.28 Å, while the C-N and N-N single bonds were around 1.40 Å and 1.43 Å, respectively.

Interactive Table: Selected Bond Parameters from X-ray Crystallography of a Tetrazine Analog

ParameterBond/AngleValueCompound
Bond LengthN2=C31.282 (2) Å3,6-Bis(4-chlorophenyl)-N¹,N⁴-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide
Bond LengthN5=C61.285 (2) Å3,6-Bis(4-chlorophenyl)-N¹,N⁴-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide
Bond LengthC3—N41.407 (3) Å3,6-Bis(4-chlorophenyl)-N¹,N⁴-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide
Bond LengthN4—N51.429 (2) Å3,6-Bis(4-chlorophenyl)-N¹,N⁴-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide
Dihedral AnglePhenyl Ring vs. Tetrazine Ring47.65 (5)°3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine
Ring ConformationTetrazine RingPlanar3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine
Ring ConformationDihydrotetrazine RingBoat3,6-Bis(4-chlorophenyl)-N¹,N⁴-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide

Analysis of Tetrazine Ring Conformation (e.g., Boat Conformation in Dihydro Analogs)

In a representative analog, 3,6-dimethyl-N1,N4-bis(1-phenylethyl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide, the boat conformation of the tetrazine ring is evident from the dihedral angles. For instance, the dihedral angle between the N2/C3/N5/C6 plane and the N1/N2/C6 plane is 29.04 (15)°, while the angle between the N2/C3/N5/C6 plane and the N4/N5/C3 plane is 29.72 (12)°. nih.gov Similarly, in 3,6-bis(4-chlorophenyl)-N1,N4-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide, the nitrogen atoms N1 and N4 deviate from the plane formed by N2, C3, N5, and C6 by 0.468 (3) Å and 0.484 (3) Å, respectively, confirming a distinct boat conformation. researchgate.net

This deviation from planarity in the dihydro analogs is a significant structural feature. While most studies point towards a boat conformation nih.govresearchgate.netresearchgate.net, some research on other 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives has suggested the possibility of a chair conformation. researchgate.net The specific conformation adopted can be influenced by the nature and steric bulk of the substituents at the 3, 6, 1, and 4 positions of the tetrazine ring.

Table 1: Selected Dihedral Angles Illustrating the Boat Conformation in Dihydrotetrazine Analogs
CompoundPlane 1Plane 2Dihedral Angle (°)Reference
3,6-dimethyl-N1,N4-bis(1-phenylethyl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamideN2/C3/N5/C6N1/N2/C629.04 (15) nih.gov
N2/C3/N5/C6N4/N5/C329.72 (12)
3,6-bis(4-chlorophenyl)-N1,N4-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamideN2/C3/N5/C6N1/N2/C638.00 (17) researchgate.net
N2/C3/N5/C6N4/N5/C338.81 (14)

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: In the dihydro analogs of 3,6-disubstituted tetrazines, both intermolecular and intramolecular hydrogen bonds are observed. For example, in the crystal structure of 3,6-dimethyl-N1,N4-bis(1-phenylethyl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide, weak intermolecular N—H···O and C—H···O hydrogen bonds link the molecules into layers. nih.gov In another analog, 3,6-bis(4-chlorophenyl)-N1,N4-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide, two intramolecular N—H···N hydrogen bonds are present. researchgate.net The presence and nature of these hydrogen bonds are highly dependent on the functional groups attached to the tetrazine core and the phenylethyl substituents. In some related structures, extensive networks of N–H···N hydrogen bonds have also been noted. researchgate.net

π-Stacking: The aromatic nature of the phenylethyl substituents and the electron-deficient character of the 1,2,4,5-tetrazine ring facilitate π-stacking interactions. rsc.org These interactions can occur between the phenyl rings of adjacent molecules or between a phenyl ring and a tetrazine ring. The relative positioning of substituents on the aromatic rings can significantly influence the strength of these π-π stacking interactions. nih.gov The electron-deficient nature of the tetrazine ring makes it a good partner for interactions with electron-rich aromatic systems. rsc.org These stacking interactions contribute significantly to the stability of the crystal packing. researchgate.net

Table 2: Summary of Observed Intermolecular and Intramolecular Interactions in Tetrazine Analogs
CompoundInteraction TypeDescriptionReference
3,6-dimethyl-N1,N4-bis(1-phenylethyl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamideIntermolecular Hydrogen BondingWeak N—H···O and C—H···O bonds linking molecules into layers. nih.gov
3,6-bis(4-chlorophenyl)-N1,N4-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamideIntramolecular Hydrogen BondingTwo observed N—H···N hydrogen bonds. researchgate.net
General 3,6-diaryl-1,2,4,5-tetrazinesπ-StackingInteractions involving the electron-deficient tetrazine ring and aromatic substituents. rsc.org

Reactivity Profiles and Mechanistic Investigations of 3,6 Bis 1 Phenylethyl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The reactivity of 3,6-disubstituted-1,2,4,5-tetrazines is dominated by their participation as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. This class of cycloadditions is exceptionally rapid and selective, proceeding without the need for catalysts, which has led to its widespread use in bioorthogonal chemistry. eur.nlrsc.org The electron-deficient nature of the tetrazine ring allows it to react readily with electron-rich dienophiles. eur.nlbohrium.com

The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. researchgate.netrsc.org In this "inverse-demand" scenario, the reaction rate is primarily controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). researchgate.netrsc.org A smaller energy gap leads to a faster reaction. Consequently, electron-deficient tetrazines, which possess a lower-energy LUMO, are more reactive toward a given dienophile. eur.nlnih.gov

The reaction proceeds via a [4+2] cycloaddition, where the tetrazine acts as the 4π-electron component and the dienophile provides the 2π-electron system. researchgate.netrsc.org The reaction rates can be finely tuned by modifying the substituents on either the tetrazine or the dienophile, with observed second-order rate constants spanning many orders of magnitude. bohrium.comnih.gov While specific kinetic data for 3,6-bis(1-phenylethyl)-1,2,4,5-tetrazine is not extensively documented, data from analogous 3,6-disubstituted tetrazines reacting with bicyclo[6.1.0]nonyne (BCN) in methanol (B129727) provide a clear illustration of these principles.

3,6-Substituent on TetrazineClassificationSecond-Order Rate Constant (k₂) in MeOH (M⁻¹s⁻¹)Reference
Di(pyridin-2-yl)Strongly Electron-Withdrawing118 nih.gov
3-(4-fluorophenyl)-6-(pyridin-2-yl)Asymmetric (Electron-Withdrawing)23 nih.gov
DiphenylNeutral/Weakly Withdrawing3.6 nih.gov
Bis(4-fluorophenyl)Weakly Electron-Withdrawing2.7 nih.gov
Bis(4-methoxyphenyl)Electron-Donating2.3 nih.gov
Bis(4-(dimethylamino)phenyl)Strongly Electron-Donating0.58 nih.gov

Regioselectivity: For a symmetrically substituted diene such as this compound, the question of regioselectivity arises only when reacting with an unsymmetrical dienophile. Generally, IEDDA reactions are known to be highly regioselective. bohrium.com The selectivity is often predictable by FMO theory, but can be influenced by polar effects. researchgate.net In some cases, the observed regioselectivity is opposite to what FMO calculations would predict, suggesting that polar cycloaddition models can provide better insight. researchgate.net Furthermore, the coordination of a metal to a substituent on an unsymmetrical tetrazine has been shown to enhance the regioselectivity of the cycloaddition. rsc.orgsemanticscholar.orgresearchgate.net Theoretical calculations are often employed to predict the regiochemical outcome of reactions between new pairs of tetrazines and dienophiles. rsc.orgrsc.org

Diastereoselectivity: The this compound molecule possesses two stereocenters at the benzylic positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)). When these chiral, non-racemic tetrazines react with a prochiral dienophile, diastereomeric transition states are formed, leading to a potential preference for one diastereomeric product over another. The bulky 1-phenylethyl groups can exert significant steric influence on the approach of the dienophile, directing it to the less hindered face and thereby controlling the stereochemical outcome. A well-documented example of diastereoselectivity in related systems is the reaction with substituted norbornenes, where exo-substituted dienophiles consistently react faster than their endo-counterparts. nih.gov

The electronic nature of the substituents at the 3- and 6-positions of the tetrazine ring has a profound impact on both reaction rate and chemical stability.

Reaction Rate: Electron-withdrawing groups (EWGs), such as pyridyl or pyrimidyl moieties, decrease the energy of the tetrazine's LUMO. eur.nl This reduction in the HOMO-LUMO energy gap accelerates the reaction, leading to significantly higher rate constants. nih.gov Conversely, electron-donating groups (EDGs), like methoxy (B1213986) or dimethylamino-phenyl groups, raise the LUMO energy, slowing the reaction down. nih.gov The 1-phenylethyl substituent on the target compound is primarily an alkyl group, which is weakly electron-donating, suggesting its reactivity would be lower than that of tetrazines bearing EWGs. Sterically bulky substituents can also decrease the reaction rate by hindering the approach of the dienophile. nih.govescholarship.org

Stability: A general trade-off exists between the reactivity of a tetrazine and its stability, particularly in aqueous or biological media. eur.nl The highly reactive tetrazines bearing strong EWGs are often more susceptible to decomposition and nucleophilic attack. acs.orgnih.gov More electron-rich tetrazines, while less reactive in IEDDA cycloadditions, tend to exhibit greater stability. acs.orgnih.gov Therefore, the 1-phenylethyl groups are expected to confer good stability to the tetrazine core.

3,6-disubstituted-1,2,4,5-tetrazines react with a wide array of dienophiles. The reactivity is highly dependent on the nature of the dienophile, particularly its electronic properties and the presence of ring strain.

Alkenes and Alkynes: Electron-rich alkenes are the canonical reaction partners. Strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes, are exceptionally reactive due to the relief of ring strain in the transition state. bohrium.comnih.gov Alkynes also serve as effective dienophiles, reacting with tetrazines to directly form aromatic pyridazine (B1198779) products after nitrogen extrusion. researchgate.netrsc.org

Enol Ethers, Enamines, and Ynamines: These electron-rich dienophiles are highly reactive towards electron-poor tetrazines. Pioneering work demonstrated that tetrazines react readily with ynamines and enol ethers. rsc.org

Isonitriles: The isocyano group is a compact and effective dienophile for tetrazines. escholarship.org This [4+1] cycloaddition is notable because its rate can be accelerated by bulky tetrazine substituents. Computational studies suggest that attractive dispersion forces between the isonitrile and the bulky substituents in the transition state overcome steric repulsion, an atypical structure-activity relationship. escholarship.org This allows sterically hindered tetrazines to react chemoselectively with isonitriles in the presence of strained alkenes. escholarship.org

The IEDDA reaction between a tetrazine and a dienophile is characterized by a signature cycloaddition-elimination cascade. researchgate.netrsc.orgnih.gov

[4+2] Cycloaddition: The initial step is a concerted [4+2] cycloaddition that forms a highly strained, bicyclic Diels-Alder adduct. researchgate.netrsc.orgresearchgate.net

Pyridazine Formation: The loss of N₂ generates a 4,5-dihydropyridazine derivative. researchgate.netresearchgate.net This intermediate can then follow one of several pathways. It may tautomerize to a more thermodynamically stable, but often non-fluorescent, 1,4-dihydropyridazine. nih.govresearchgate.net Alternatively, the 4,5-dihydropyridazine can be oxidized by ambient oxygen over a slower timescale (hours to days) to form the final, stable aromatic pyridazine product. nih.govresearchgate.net If the dienophile is an alkyne, the reaction proceeds directly to the aromatic pyridazine upon N₂ elimination. researchgate.netrsc.org

Coordination Chemistry with Metal Centers

The 1,2,4,5-tetrazine (B1199680) ring and its 3,6-disubstituted derivatives are versatile ligands in coordination chemistry. researchgate.net Their electron-deficient π-system and the presence of four nitrogen lone-pair donors allow them to coordinate with metal centers in various ways, often exhibiting interesting electronic properties. rsc.orgresearchgate.net

3,6-disubstituted tetrazines can act as bridging ligands, connecting two or more metal centers. researchgate.net A series of coordination polymers with silver(I) and copper(I) have demonstrated an unprecedented μ₄-coordination mode, where all four nitrogen atoms of the tetrazine ring bind to metal ions. kuleuven.becsic.es This extensive coordination enhances the electron-deficient character of the tetrazine ring. kuleuven.becsic.es

The coordination to a metal center can directly influence the reactivity of the tetrazine in IEDDA reactions. It has been shown that coordinating a rhenium(I) complex to a 3-(2-pyridyl)-1,2,4,5-tetrazine makes the tetrazine core more electrophilic. rsc.orgsemanticscholar.orgresearchgate.net This "metallation" activates the tetrazine, leading to an acceleration of the IEDDA reaction rate and an increase in regioselectivity. rsc.orgsemanticscholar.orgresearchgate.net

In some cases, the interaction with a metal complex can lead to the degradation of the tetrazine ring. For example, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with a ruthenium(II) precursor resulted in a metal-induced reductive ring opening, forming a diruthenium complex bridged by a novel 1,2-diiminohydrazido(2−) ligand. acs.org This highlights the non-innocent character of tetrazine ligands, which can actively participate in redox processes with the coordinated metal center. researchgate.net

Ligand Properties of Tetrazines

The 1,2,4,5-tetrazine ring system, the core of this compound, possesses distinct electronic characteristics that define its properties as a ligand in coordination chemistry. researchgate.net A key feature is the presence of a very low-lying π* orbital, which is primarily localized on the four nitrogen atoms of the tetrazine ring. researchgate.net This electron-deficient nature makes tetrazines excellent electron acceptors. researchgate.netacs.org

The coordination chemistry of 1,2,4,5-tetrazine and its 3,6-disubstituted derivatives is marked by phenomena of electron and charge transfer. researchgate.net This electron affinity can lead to the formation of stable paramagnetic radical or mixed-valent intermediates in their coordination complexes. researchgate.net The ability of the tetrazine ring to act as a bridge between metal centers in various coordination modes further enhances its versatility as a ligand, making it a valuable component in the construction of supramolecular materials and coordination polymers. researchgate.net The phenylethyl substituents at the 3 and 6 positions can influence the steric and electronic properties of the ligand, affecting how it binds to metal centers.

Formation of Metal-Tetrazine Complexes (e.g., with Silver(I), Ruthenium(II), Iron, Manganese, Copper)

3,6-Disubstituted tetrazines readily form stable complexes with a variety of transition metals. The nitrogen atoms of the tetrazine ring act as lone pair donors, allowing for coordination to metal ions. rsc.orgnih.gov Depending on the metal and the reaction conditions, tetrazines can function as bridging ligands, connecting multiple metal centers. researchgate.netrsc.org

For instance, 1,2,4,5-tetrazines have been shown to act as efficient bridging ligands towards silver(I) and copper(I) ions, where all four nitrogen atoms can participate in coordination, leading to an unprecedented μ4-coordination mode. rsc.orgnih.gov Derivatives like 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine have been extensively used to form discrete metallosupramolecular assemblies with metals such as Fe(II), Ni(II), and Ag(I). acs.org The synthesis of these complexes can often be achieved through straightforward reactions between the tetrazine ligand and a suitable metal salt. nih.gov Lewis acid transition metal catalysts, including salts of nickel(II) and zinc(II), have also been utilized in the synthesis of tetrazines themselves, highlighting the strong interaction between the tetrazine precursors and metal ions. nih.govnih.gov

Table 1: Examples of Metal-Tetrazine Complex Formation

Metal IonTypical Ligand TypeResulting Structure/Complex Type
Silver(I)1,2,4,5-tetrazine, 3,6-dimethyl-1,2,4,5-tetrazine3D framework coordination polymers, disilver-tetrazine ribbons. rsc.orgnih.gov
Copper(I)3,6-dimethyl-1,2,4,5-tetrazineInorganic layers connected by μ4-ligands. rsc.orgnih.gov
Iron(II)3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz)Discrete supramolecular assemblies (e.g., molecular squares). acs.org
Ruthenium(II)3-(2-pyridyl)-6-R-1,2,4,5-tetrazineCationic {RuCl(η6-arene)}+ scaffolds with bidentate tetrazine ligands. acs.orgnih.gov
Mercury(I)/Mercury(II)3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazineMixed-valence tetranuclear complex via ligand transformation. acs.orgnih.gov

Influence of Metal Coordination on Tetrazine Reactivity

The coordination of a tetrazine ring to a metal center significantly alters its electronic properties and, consequently, its chemical reactivity. acs.orgnih.gov Metal coordination enhances the electron-deficient character of the tetrazine ring, making it more susceptible to nucleophilic attack and accelerating its participation in cycloaddition reactions. acs.orgrsc.org

This activation has been demonstrated in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. rsc.orgacs.org Coordination to metal ions such as Re(I), Ru(II), and Ir(III) has been shown to substantially increase the rate of IEDDA reactions with strained alkenes and alkynes. acs.orgnih.govrsc.org For example, the coordination of pyridyl tetrazines to a cationic ruthenium(II) arene scaffold enables their reactivity with anions like chalcogenocyanates, a reaction not observed with the free ligand. acs.orgnih.gov This rate enhancement is attributed to the lowering of the tetrazine's LUMO energy upon metal coordination, which reduces the activation barrier for the cycloaddition. rsc.org

Host-Guest Interaction Studies

The electron-deficient π-system of the tetrazine ring makes it an interesting component for host-guest and supramolecular chemistry. acs.org A key interaction is the so-called anion-π interaction, where the electron-poor face of the tetrazine ring can bind with anions. acs.orgrsc.org The strength of this interaction is enhanced when the tetrazine is coordinated to multiple metal ions, which further increases its π-acidity. rsc.org

This property has been exploited to control the self-assembly of supramolecular structures. For example, the structure of metal complexes with dipyridyl-s-tetrazine (square or pentagon) can be directed by the choice of the counteranion, which interacts with the tetrazine ring. acs.org Furthermore, constrained bis(tetrazine) molecules, acting as molecular tweezers, have been shown to exhibit host-guest behavior with silver salts, forming coordination complexes that can accommodate a variety of counteranions. nih.govnih.gov

Other Significant Chemical Transformations

Nucleophilic Reactions and Ring Opening

The inherent electron deficiency of the 1,2,4,5-tetrazine ring makes it susceptible to attack by nucleophiles. researchgate.netresearchgate.net These reactions can lead to substitution at the carbon atoms of the ring or, under certain conditions, to the opening of the tetrazine ring itself. nih.govresearchgate.netacs.org

The reaction of 3,6-disubstituted tetrazines with S-nucleophiles, such as thiols, has been studied, leading to the development of methods for introducing functionalized thiol groups into the tetrazine ring. researchgate.net However, the high electrophilicity of the ring can also lead to side reactions, such as reduction to dihydrotetrazines. researchgate.net

Metal coordination can also induce reductive ring opening. nih.govacs.org For example, the reaction of 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine with copper can lead to a reductive cleavage of the ring. acs.org Similarly, reactions between ruthenium(II) precursor complexes and tetrazines have resulted in ring-opened products. acs.org In a reaction involving mercury acetate, a tetrazine-based ligand underwent a metal-assisted hydrolysis and ring opening, leading to the formation of an unprecedented mixed-valence Hg(I)/Hg(II) complex. acs.orgnih.gov

Reactivity with Chalcogenocyanate Anions

A notable transformation that is highly dependent on metal coordination is the reaction of tetrazines with chalcogenocyanate anions (OCN⁻, SCN⁻, SeCN⁻). acs.orgnih.gov Free tetrazine ligands are generally unreactive towards these anions. However, when a pyridyl-tetrazine ligand is coordinated to a {RuCl(η⁶-arene)}⁺ scaffold, it reacts quantitatively and under mild conditions with thiocyanate (SCN⁻) and selenocyanate (SeCN⁻) salts. acs.orgnih.gov

The reaction proceeds via a regioselective nucleophilic attack of the nitrogen or sulfur atom of the chalcogenocyanate anion on a carbon atom of the tetrazine ring. This is followed by the elimination of dinitrogen (N₂) and the formation of 1,2,4-triazine-5-thione or 1,2,4-triazine-5-selone heterocycles. acs.orgnih.gov Kinetic studies have shown that these reactions are significantly faster than other cycloadditions, demonstrating the profound activating effect of metal coordination. acs.orgnih.gov The reactivity of the chalcogenocyanate anion depends on the chalcogen atom, following the trend O ≫ S > Se. nih.gov

Computational and Theoretical Investigations of 3,6 Bis 1 Phenylethyl 1,2,4,5 Tetrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational investigations into tetrazine systems, offering a favorable balance between accuracy and computational cost. rsc.orgresearchgate.net It is widely used to predict molecular geometries, electronic structures, and thermodynamic properties, providing fundamental insights into the behavior of these nitrogen-rich heterocycles. researchgate.netmdpi.com

The electronic properties of tetrazines are key to their high reactivity in IEDDA reactions. nih.gov DFT calculations are instrumental in determining the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comlibretexts.org In an IEDDA reaction, the tetrazine acts as the electron-deficient diene. The reaction rate is governed by the energy gap between the tetrazine's LUMO and the dienophile's HOMO. A lower LUMO energy for the tetrazine leads to a smaller energy gap and a faster reaction. nih.gov

The substituents at the 3- and 6-positions of the tetrazine ring have a profound impact on the FMO energies. nih.govnih.gov Electron-withdrawing groups lower the energy of the LUMO, increasing the tetrazine's reactivity, whereas electron-donating groups raise the LUMO energy, decreasing reactivity. researchgate.net Computational studies allow for a systematic evaluation of these substituent effects, as illustrated by the representative data for various 3,6-disubstituted tetrazines in the table below.

3,6-SubstituentSubstituent EffectRelative LUMO Energy (Illustrative)Predicted IEDDA Reactivity
Di-HNeutralLowVery High
Di-MethylElectron-DonatingHighLow
Di-PhenylWeakly Donating/WithdrawingIntermediateModerate
Di-PyridylElectron-WithdrawingVery LowVery High
Di-(p-methoxyphenyl)Electron-DonatingHigherLower

Mechanistic Studies Through Computational Modeling

Computational modeling is essential for mapping the detailed mechanisms of chemical reactions involving tetrazines. By calculating the potential energy surface of a reaction, researchers can identify the most plausible pathways, including the structures of all intermediates and transition states. nih.gov

DFT calculations can trace the entire reaction coordinate from reactants to products. For tetrazines, this has been used to elucidate complex reaction mechanisms that deviate from simple concerted cycloadditions. For instance, computational studies on the reaction of 1,2,4,5-tetrazines with enamines in hexafluoroisopropanol (HFIP) revealed a novel stepwise pathway. nih.gov This pathway involves an initial C-N bond formation, followed by deprotonation and a 3,3-sigmatropic rearrangement, rather than a direct [4+2] cycloaddition across the carbon atoms of the tetrazine. nih.gov The identification of the transition state structures and their corresponding energies is critical for understanding the factors that control the reaction rate and selectivity. researchgate.netnih.gov

Tetrazine DerivativeDienophileSolventSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)BCNMeOH118 nih.gov
3,6-diphenyl-1,2,4,5-tetrazineBCNMeOH3.6 nih.gov
3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazineBCNMeOH1.4 nih.gov
3,6-bis(4-hydroxyphenyl)-1,2,4,5-tetrazineBCNMeOH0.58 nih.gov

BCN: Bicyclononyne, a strained alkyne dienophile.

Prediction of Reactivity and Selectivity

A major goal of computational studies is to predict the chemical behavior of new or unstudied molecules. By leveraging the understanding gained from FMO analysis and mechanistic modeling, the reactivity and selectivity of tetrazines like 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine can be predicted. rsc.orgresearchgate.net

The FMO energy levels calculated via DFT can be used to forecast the relative rates of IEDDA reactions with different dienophiles. nih.gov Furthermore, computational modeling can explain and predict selectivity. A notable example is the solvent-dependent selectivity in the reaction of tetrazines with enamines. DFT calculations showed that the participation of an HFIP solvent molecule was crucial in favoring a formal [4+2] cycloaddition across the N1/N4 nitrogen atoms over the more conventional cycloaddition across the C3/C6 carbon atoms. nih.gov This demonstrates the power of computational methods to predict how reaction conditions can steer a reaction toward a desired product, a concept essential for designing selective chemical transformations. rsc.org

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Accessibility of Complex Tetrazine Architectures

Recent progress in the synthesis of tetrazines has been pivotal for their broader application. Historically, the Pinner synthesis was limited to aromatic tetrazines, making the creation of alkyl-substituted and sterically hindered tetrazines challenging. nih.gov Modern methodologies are overcoming these limitations, enabling the construction of more complex and functionally diverse tetrazine scaffolds.

One significant innovation is the use of Lewis acid catalysis, such as with divalent nickel and zinc salts, which facilitates the one-pot synthesis of symmetric and asymmetric alkyl tetrazines from nitriles and hydrazine (B178648). nih.gov This method has expanded the accessible range of tetrazines, including those with functional groups for further derivatization. nih.gov Another promising approach involves a divergent one-pot synthesis from carboxylic ester precursors to yield 3-thiomethyltetrazines. chemrxiv.orgnih.gov These intermediates serve as a versatile platform for generating unsymmetrical tetrazines via palladium-catalyzed cross-coupling and for accessing monosubstituted tetrazines through catalytic thioether reduction. chemrxiv.orgnih.govresearchgate.net

Furthermore, sulfur-induced one-pot synthesis has been developed to create novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines from aromatic nitriles and hydrazine hydrate (B1144303). rsc.org These advanced synthetic tools are crucial for producing sterically demanding structures like 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine and for introducing a variety of functional groups to tune the electronic and steric properties of the tetrazine core. The development of more advanced techniques, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and photoinduced chemistry, is expected to further broaden the synthetic toolkit for bioorthogonal reagents like tetrazines. nih.gov

Table 1: Comparison of Synthetic Methodologies for Complex Tetrazines

MethodPrecursorsKey FeaturesAdvantages
Lewis Acid Catalysis Nitriles, HydrazineOne-pot synthesisAccess to symmetric and asymmetric alkyl tetrazines
From Carboxylic Esters Carboxylic EstersDivergent synthesis via 3-thiomethyltetrazine intermediatePlatform for unsymmetrical and monosubstituted tetrazines
Sulfur-Induced Synthesis Aromatic Nitriles, Hydrazine HydrateOne-pot thermal conditionsAccess to unsymmetrically disubstituted tetrazines

Unveiling Novel Reactivity Patterns and Catalytic Transformations

The reactivity of tetrazines is dominated by the inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. storkapp.me Future research will likely focus on discovering and harnessing new reactivity patterns. For instance, an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines has been reported, leading to the formation of 1,2,4-triazine (B1199460) derivatives. researchgate.net This novel transformation, promoted by solvents like hexafluoroisopropanol (HFIP), proceeds through a formal [4+2] cycloaddition across the nitrogen atoms of the tetrazine, followed by a retro [4+2] cycloaddition. researchgate.netnih.gov

An intramolecular [4+2] tetrazine-olefin cycloaddition with α,β-unsaturated substrates has also been discovered, producing unique fluorescent coumarin-dihydropyridazine heterocycles. rsc.org This finding opens avenues for developing "release-then-click" strategies for triggered molecular release in biological systems. rsc.org

Beyond cycloadditions, the potential of tetrazines in catalysis is an emerging area. The redox properties of tetrazines make them candidates for catalytic applications. For example, some substituted tetrazines are being investigated as redox mediators in lithium-sulfur batteries. While the precise mechanisms are still under investigation, this highlights the potential for tetrazines to act as redox catalysts.

Advancements in Multiscale Computational Modeling of Tetrazine Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of tetrazine systems. rsc.org Density Functional Theory (DFT) calculations are routinely used to study the electronic structure, reactivity, and reaction mechanisms of tetrazines. nih.govresearchgate.net These computational models help in elucidating the factors that govern the rates of iEDDA reactions, such as the energies of frontier molecular orbitals (FMOs). rsc.org

Recent computational studies have revealed the significant role of distortion in the reactivity of tetrazines, challenging the sole reliance on FMO theory to explain reaction rates. nih.gov Distortion-interaction analysis has shown that for some tetrazines, particularly those with sulfoxide (B87167) and sulfone substituents, the transition state is stabilized by interactions other than the primary bond-forming process, leading to unexpectedly high reactivity. rsc.org

Future advancements in multiscale modeling will enable more accurate predictions of tetrazine behavior in complex biological environments. Automated computational screening tools are being developed to assess the reactivity of large libraries of tetrazines, which can accelerate the discovery of new bioorthogonal reagents with desired properties. chemrxiv.org These computational efforts will be crucial for designing novel tetrazine-based molecules for specific applications by providing insights into their reactivity, stability, and interactions with other molecules. chemrxiv.org

Expansion of Applications in Chemical Biology and Materials Science

The unique properties of tetrazines have led to their widespread use in chemical biology and materials science. In chemical biology, tetrazine-based bioorthogonal reactions are employed for cellular labeling, live-cell imaging, diagnostics, and drug release. rsc.org The development of fluorogenic tetrazine probes, which exhibit enhanced fluorescence upon reaction, has enabled no-wash imaging in living cells and animals. storkapp.me

In materials science, tetrazines are being incorporated into advanced materials such as metal-organic frameworks (MOFs). researchgate.net Tetrazine-based MOFs can be post-synthetically modified via the iEDDA "click" reaction, allowing for the tailoring of their properties for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netrsc.orgntnu.edu.tw The electron-deficient nature of the tetrazine ring also makes these MOFs promising for electronic and photocatalytic applications. researchgate.net

Future research will likely focus on developing more sophisticated applications. For instance, tetrazine-functionalized nanoparticles are being explored for targeted drug delivery. mdpi.comdocumentsdelivered.comrsc.orgresearchgate.net These nanoparticles can be engineered to carry cytotoxic drugs and targeting ligands, enabling precise delivery to cancer cells and enhancing therapeutic efficacy. documentsdelivered.com

Integration with Supramolecular Chemistry and Nanotechnology Research

The integration of tetrazines with supramolecular chemistry and nanotechnology is a rapidly growing field with immense potential. Tetrazine-containing molecules can be designed to self-assemble into well-defined supramolecular structures, such as nanofibers and hydrogels. nih.gov These assemblies can be engineered to respond to specific triggers, such as enzymes, leading to their formation or disassembly.

A notable application is the development of a bioorthogonal disassembly strategy for supramolecular assemblies within living cells. nih.gov In this approach, tetrazine-capped precursors self-assemble into nanofibers upon enzymatic dephosphorylation. These assemblies can then be disassembled by reaction with a dienophile, providing a mechanism for the controlled clearance of nanomaterials and mitigating potential toxicity. nih.gov

Tetrazines are also being incorporated into nanotechnology platforms for targeted therapy and imaging. nih.gov For example, tetrazine-functionalized nanoparticles can be used in pretargeted imaging and therapy, where a targeting molecule is first administered, followed by a tetrazine-modified diagnostic or therapeutic agent that rapidly reacts with the targeting molecule at the desired site. This strategy can improve the target-to-background ratio and reduce off-target effects.

Table 2: Key Applications of Tetrazines in Supramolecular Chemistry and Nanotechnology

Application AreaDescriptionKey Advantage
Supramolecular Assemblies Self-assembly of tetrazine-containing molecules into nanofibers and hydrogels.Controlled formation and disassembly, potential for drug delivery.
Bioorthogonal Disassembly Use of tetrazine ligation to trigger the disassembly of nanomaterials in situ.Enhanced biosafety and clearance of nanomaterials.
Targeted Nanoparticles Functionalization of nanoparticles with tetrazines for targeted drug delivery and imaging.Improved therapeutic efficacy and reduced side effects.
Pretargeted Theranostics Two-step approach for targeted delivery of imaging and therapeutic agents.High target-to-background ratios and precision.

Q & A

Basic: What are the common synthetic routes for 3,6-bis(1-phenylethyl)-1,2,4,5-tetrazine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Chloride Displacement: Reacting 3,6-dichloro-1,2,4,5-tetrazine with 1-phenylethylamine in polar solvents (e.g., acetonitrile) under reflux, as seen in analogous syntheses of pyridyl-substituted tetrazines .
  • Optimization Factors:
    • Solvent Choice: Acetonitrile or DMF improves solubility of aromatic amines.
    • Temperature: Reflux (80–100°C) enhances reaction rates but may require controlled cooling to prevent decomposition.
    • Stoichiometry: A 2:1 molar ratio of amine to dichlorotetrazine ensures complete substitution.

Table 1: Example Yields from Analogous Syntheses

SubstituentSolventTemp (°C)Yield (%)Reference
1,2-PyrazolylAcetonitrile8078
3,5-DimethylpyrazolylDMF10065

Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties of this compound for applications in energetic materials?

Methodological Answer:
Density Functional Theory (DFT) calculates key parameters:

  • HOMO-LUMO Gaps: Predicts stability and reactivity. For example, 3,6-bis(tetrazolylamino)-tetrazine has a HOMO-LUMO gap of 4.2 eV, indicating moderate sensitivity .
  • Bond Dissociation Energies (BDE): Critical for assessing thermal stability. Substituents like phenyl groups lower BDEs due to steric hindrance .
  • Nitrogen Content: High N-content (e.g., >70%) correlates with detonation velocity, as seen in related tetrazine-based explosives .

Recommendation: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets for balanced accuracy and computational cost .

Advanced: What strategies resolve contradictions in thermal stability data for substituted 1,2,4,5-tetrazines?

Methodological Answer:
Discrepancies often arise from substituent effects and analytical techniques:

  • DSC vs. TGA: Differential Scanning Calorimetry (DSC) may show exothermic decomposition peaks at lower temps than Thermogravimetric Analysis (TGA) due to kinetic vs. thermodynamic measurements .
  • Substituent Impact: Bulky groups (e.g., 1-phenylethyl) enhance stability by steric protection. For example, 3,6-bis(1,2-pyrazolyl)-tetrazine decomposes at 225°C, while triazolyl derivatives degrade at 190°C .
  • Experimental Replication: Standardize heating rates (e.g., 10°C/min) and sample mass (1–2 mg) to minimize artifacts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm substitution .
    • ¹³C NMR: Tetrazine ring carbons appear at δ 160–170 ppm .
  • IR Spectroscopy: C=N stretching (1640–1680 cm⁻¹) and N-H bends (3300 cm⁻¹) validate structure .
  • Raman Spectroscopy: Complementary to IR; tetrazine ring vibrations at 1400–1500 cm⁻¹ .

Advanced: How does this compound perform in bioorthogonal reactions compared to pyridyl-substituted analogs?

Methodological Answer:

  • Inverse Electron-Demand Diels-Alder (IEDDA):
    • Reactivity: Electron-withdrawing groups (e.g., phenyl) reduce reaction rates vs. pyridyl groups due to decreased tetrazine electrophilicity .
    • Rate Constants: Pyridyl-tetrazines exhibit k₂ ~10³ M⁻¹s⁻¹, while phenyl derivatives are ~10² M⁻¹s⁻¹ .
  • Applications: Use phenyl-substituted tetrazines for slower, controlled labeling in vivo to minimize off-target reactions .

Advanced: What mechanistic insights explain the SN(ANRORC) pathway in tetrazine-hydrazine reactions?

Methodological Answer:
The SN(ANRORC) (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism involves:

Nucleophilic Attack: Hydrazine attacks the tetrazine ring, forming a dihydro intermediate.

Ring Opening: Cleavage of the N-N bond generates a diazenyl intermediate.

Rearomatization: Loss of NH₃ reforms the tetrazine core with new substituents .
Experimental Validation: Monitor intermediates via LC-MS and isotopic labeling (¹⁵N) .

Basic: How to optimize purification of this compound from byproducts?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with dichloromethane:petroleum ether (1:1) for baseline separation .
  • Recrystallization: Ethanol or chloroform yields high-purity crystals (mp >200°C) .
  • TLC Monitoring: Ethyl acetate:hexane (3:7) with UV visualization at 254 nm .

Advanced: Can this compound serve as a ligand in coordination chemistry?

Methodological Answer:

  • Coordination Sites: The tetrazine N-atoms and phenyl rings can bind transition metals (e.g., Cu²⁺, Fe³⁺).
  • Case Study: Pyridyl-tetrazines form stable complexes with Cu(I), confirmed by X-ray crystallography and ESR .
  • Design Tip: Introduce additional donor groups (e.g., pyrazole) to enhance chelation .

Advanced: What role do substituents play in the fluorescence quenching of tetrazine derivatives?

Methodological Answer:

  • Quenching Mechanism: Tetrazines act as electron-deficient quenchers via photoinduced electron transfer (PET).
  • Substituent Effects: Electron-donating groups (e.g., -NH₂) reduce quenching efficiency by raising HOMO levels .
  • Application: Use phenyl-substituted tetrazines as "dark quenchers" in FRET-based probes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Thermal Hazards: Store at ≤4°C in airtight containers; avoid sparks/open flames (decomposition >200°C) .
  • PPE: Use nitrile gloves, goggles, and fume hoods due to potential irritancy .
  • Spill Management: Neutralize with damp sand; dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.